Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is an organic compound classified as a thiophene derivative. Thiophenes are five-membered heterocyclic compounds that contain sulfur. This specific compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 228.26 g/mol .
The synthesis of Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate typically involves several key steps:
These synthetic routes can be optimized for yield and purity through adjustments in reaction conditions and catalysts.
The molecular structure of Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate features a thiophene ring attached to a dioxolane substituent. The structural representation can be described using its InChI (International Chemical Identifier):
InChI=1S/C10H12O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10H,2,5-6H2,1H3
The InChI Key for this compound is FZZQFYUGWXVEBZ-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate can undergo several chemical reactions typical for thiophene derivatives:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate primarily revolves around its reactivity due to the presence of both the thiophene and dioxolane functionalities. The thiophene ring's electron-rich nature allows it to engage in electrophilic aromatic substitution reactions. Additionally, the dioxolane group can participate in nucleophilic attacks due to its ether-like character.
This dual reactivity makes Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate a valuable intermediate in synthesizing more complex organic molecules .
Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate exhibits several notable physical and chemical properties:
These properties are essential for its applications in laboratory settings and industrial processes .
Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate has diverse applications in scientific research:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5